![molecular formula C17H14FN3O3 B4885571 N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B4885571.png)
N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine
Overview
Description
N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine, also known as Compound K, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. This compound has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through various pathways, including inhibition of NF-κB signaling, induction of apoptosis, and modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine has been found to have neuroprotective effects by reducing inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine in lab experiments is its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine. One area of interest is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method. Finally, studies are needed to evaluate the safety and efficacy of N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine in animal and human trials.
Scientific Research Applications
N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine has been the subject of numerous scientific studies due to its potential therapeutic properties. One study found that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study found that N-[2-(2-fluorophenoxy)ethyl]-5-nitro-8-quinolinamine has anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-5-nitroquinolin-8-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-13-5-1-2-6-16(13)24-11-10-19-14-7-8-15(21(22)23)12-4-3-9-20-17(12)14/h1-9,19H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXCLIDJZKGTEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenoxy)ethyl]-5-nitroquinolin-8-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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